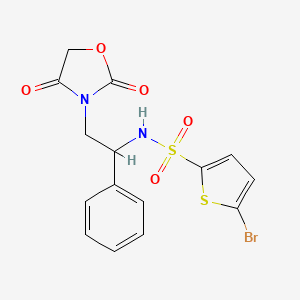

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDOTS and is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects. Additionally, we will explore future directions for research on BDOTS.

科学的研究の応用

- Metalation-Alkylation Reactions : 5-Bromothiophene derivatives, including this compound, can undergo metalation-alkylation reactions with various electrophiles to form 5-alkylated products . Researchers use these reactions to synthesize novel organic molecules with potential pharmaceutical applications.

- Radiosensitization : Rak and colleagues proposed 5-substituted pyrimidine derivatives (including bromothiophenes) as potential radiosensitizers for hypoxic cells . These compounds enhance the effectiveness of radiation therapy by sensitizing cancer cells to radiation-induced damage.

- Dielectric Materials : Allyl phenyl thiophene ether, synthesized through coupling 4-bromo allyl phenyl ether with 2-bromothiophene, has shown promise as a dielectric material for organic thin-film transistors . Its electrical properties make it suitable for electronic applications.

- Imidazole Moiety : The imidazole-containing portion of this compound (the 2,4-dioxooxazolidin-3-yl group) is a five-membered heterocyclic ring. Imidazole derivatives exhibit diverse biological activities, including antibacterial, antitumor, anti-inflammatory, and antioxidant effects . Researchers explore these compounds for drug development.

- Benzylic Position Reactivity : The benzylic position in this compound is susceptible to nucleophilic substitution reactions. Depending on the specific halide, it can react via SN1 or SN2 pathways. Primary benzylic halides typically favor SN2 reactions, while secondary and tertiary ones tend to proceed via SN1 mechanisms .

Organic Synthesis and Medicinal Chemistry

Materials Science

Biological Activities and Drug Discovery

Chemical Biology

特性

IUPAC Name |

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMKXCLFZIEFCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)

![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)